molecular formula C16H16N4S B12114993 5-Phenyl-4-piperazin-1-yl-thieno[2,3-d]pyrimidine

5-Phenyl-4-piperazin-1-yl-thieno[2,3-d]pyrimidine

Cat. No.: B12114993
M. Wt: 296.4 g/mol
InChI Key: CROSIIFKOPCIFE-UHFFFAOYSA-N
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Description

5-Phenyl-4-piperazinothieno[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C16H16N4S . This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is fused with a piperazine ring and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-4-piperazinothieno[2,3-d]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for 5-phenyl-4-piperazinothieno[2,3-d]pyrimidine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-4-piperazinothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

5-Phenyl-4-piperazinothieno[2,3-d]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-phenyl-4-piperazinothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-2-piperazinothieno[2,3-d]pyrimidine
  • 5-Phenyl-4-piperazinopyrimidine
  • 5-Phenyl-4-piperazinothieno[3,2-d]pyrimidine

Uniqueness

5-Phenyl-4-piperazinothieno[2,3-d]pyrimidine is unique due to its specific structural arrangement, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H16N4S

Molecular Weight

296.4 g/mol

IUPAC Name

5-phenyl-4-piperazin-1-ylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C16H16N4S/c1-2-4-12(5-3-1)13-10-21-16-14(13)15(18-11-19-16)20-8-6-17-7-9-20/h1-5,10-11,17H,6-9H2

InChI Key

CROSIIFKOPCIFE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4

Origin of Product

United States

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